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Compound of Interest
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Cat. No.: B1260403 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ethyl 2-methylpentanoate (CAS No. 39255-32-8) is a branched-chain fatty acid ester utilized

as a flavoring agent in the food industry and as a fragrance ingredient in consumer products.[1]

[2][3] For research applications, particularly in drug development and chemical synthesis, a

thorough understanding of its toxicological profile is imperative for risk assessment and safe

handling. This document provides a comprehensive overview of the available toxicological data

for ethyl 2-methylpentanoate, including summaries of key studies, detailed experimental

protocols, and visualizations of metabolic and experimental workflows. The toxicological

evaluation reveals that ethyl 2-methylpentanoate is not considered genotoxic.[4] Safety

assessments for repeated dose and reproductive toxicity have been established through read-

across approaches with structurally similar compounds, indicating a high margin of safety at

current exposure levels.[4]
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Property Value Reference(s)

CAS Number 39255-32-8 [1][2][4]

Molecular Formula C₈H₁₆O₂ [1][2]

Molecular Weight 144.21 g/mol [1][2]

Appearance Colorless liquid [1]

Odor Fruity, apple-like [5]

Boiling Point 152-153 °C [6]

Density 0.864 g/mL at 25 °C [6]

Solubility
Insoluble in water; soluble in

alcohol.
[7]

Metabolism and Pharmacokinetics
Upon ingestion or systemic exposure, ethyl 2-methylpentanoate is expected to undergo rapid

hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and liver.[1][2][8]

This metabolic process yields its constituent molecules: 2-methylpentanoic acid and ethanol.[1]

[8] The rapid degradation of fatty acid ethyl esters in the body is a key factor in mitigating

potential toxicity from the parent ester.[2][8]
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Figure 1: Metabolic pathway of ethyl 2-methylpentanoate.
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Toxicological Endpoints
The toxicological profile of ethyl 2-methylpentanoate has been assessed across several key

endpoints. Much of the data for systemic toxicity is derived from read-across analysis of

structurally similar compounds, a common practice in fragrance safety assessments.[4]

Acute Toxicity
Data on the acute toxicity of ethyl 2-methylpentanoate is limited. However, it is expected to

have a low order of acute toxicity based on its use as a food additive and the safety

assessments of similar compounds.[2][9]

Genotoxicity
Ethyl 2-methylpentanoate is considered to be non-genotoxic based on a battery of in vitro

assays.[4]

Assay Test System
Concentrations

Tested
Result Reference(s)

Bacterial

Reverse

Mutation Assay

(OECD 471)

S. typhimurium &

E. coli
Not specified Non-mutagenic [4]

In Vitro

Chromosome

Aberration Test

(OECD 473)

Human

peripheral blood

lymphocytes

Up to 1450

µg/mL
Non-clastogenic [4]

Repeated Dose Toxicity
No specific repeated dose toxicity studies are available for ethyl 2-methylpentanoate. The

safety assessment relies on data from the read-across analog, ethyl 2-methylbutyrate (CAS

No. 7452-79-1).[4]
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Study

Type
Analog

Test

System
Doses NOAEL

Margin of

Exposure

(MOE)

Reference

(s)

Combined

Repeated

Dose &

Repro/Dev

o

Screening

(OECD

422)

Ethyl 2-

methylbuty

rate

Sprague

Dawley

rats

0, 250,

500, 1000

mg/kg/day

1000

mg/kg/day
104,063 [4]

Reproductive and Developmental Toxicity
Similar to repeated dose toxicity, the assessment of reproductive and developmental toxicity is

based on data from ethyl 2-methylbutyrate.[4]

Study

Type
Analog

Test

System
Doses NOAEL

Margin of

Exposure

(MOE)

Reference

(s)

Combined

Repeated

Dose &

Repro/Dev

o

Screening

(OECD

422)

Ethyl 2-

methylbuty

rate

Sprague

Dawley

rats

0, 250,

500, 1000

mg/kg/day

1000

mg/kg/day
312,500 [4]

Skin Sensitization
Limited data exists for ethyl 2-methylpentanoate itself. The risk assessment for skin

sensitization utilizes data from the read-across analog, butyl 2-methylvalerate (CAS No. 6297-

41-2). Both compounds are predicted to be non-reactive with skin proteins.[4]
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Photoirritation and Photoallergenicity
Based on UV/Vis absorption spectra, ethyl 2-methylpentanoate does not absorb light in the

range of 290-700 nm, indicating a lack of potential for photoirritation or photoallergenicity.[4]

Local Respiratory Toxicity
The risk of local respiratory toxicity is considered low. The estimated inhalation exposure is

significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.

[4]

Signaling Pathway Interactions (Hypothetical)
There is no direct evidence detailing the specific signaling pathways affected by ethyl 2-
methylpentanoate. However, based on its rapid hydrolysis to 2-methylpentanoic acid, it is

plausible that this metabolite could interact with pathways known to be modulated by other

short-chain fatty acids (SCFAs). SCFAs are known to act as signaling molecules, primarily

through the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3,

and the inhibition of histone deacetylases (HDACs).
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Figure 2: Hypothetical signaling pathways for the metabolite 2-methylpentanoic acid.

Disclaimer: This diagram represents a hypothetical model based on the known activities of

other short-chain fatty acids. Specific interactions of 2-methylpentanoic acid with these

pathways have not been empirically demonstrated.

Experimental Protocols
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Detailed methodologies for the key toxicological assays are summarized below.

Bacterial Reverse Mutation Assay (OECD 471)
This assay evaluates the potential of a substance to induce gene mutations in bacteria.

Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are

exposed to the test substance. Mutagens can cause a reverse mutation, restoring the

bacteria's ability to synthesize the essential amino acid and thus form colonies on a minimal

agar medium.

Methodology:

Strains: A minimum of five strains are used, including those that detect base-pair

substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., TA98,

TA1537).

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

Exposure: The test substance is applied using the plate incorporation or pre-incubation

method over a range of at least five concentrations.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Analysis: The number of revertant colonies is counted. A substance is considered

mutagenic if it causes a concentration-related increase in revertant colonies compared to

the solvent control.
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Figure 3: Workflow for the OECD 471 Bacterial Reverse Mutation Assay.
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Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(OECD 422)
This study provides information on general systemic toxicity, as well as on potential effects on

male and female reproductive performance.

Principle: The test substance is administered daily to groups of male and female rats before,

during, and after mating to assess effects on fertility, pregnancy, maternal behavior, and

offspring viability. General toxicity is also evaluated.

Methodology:

Animals: Typically, Sprague Dawley rats are used (at least 10 per sex per group).

Dosing: The substance is administered orally by gavage daily to at least three dose groups

and a control group. Males are dosed for a minimum of four weeks, and females

throughout the study (approx. 63 days).

Mating: After a pre-mating dosing period, animals are paired for mating.

Observations: Clinical signs, body weight, food consumption, estrous cycles, and

mating/fertility parameters are recorded. Pups are examined for viability, growth, and

developmental landmarks.

Pathology: At termination, a full necropsy is performed on all adult animals. Organs are

weighed, and histopathological examination of reproductive and target organs is

conducted.
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Figure 4: Workflow for the OECD 422 Combined Toxicity Study.
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Read-Across Rationale
The safety assessment of ethyl 2-methylpentanoate heavily relies on a read-across approach,

where data from a well-studied, structurally similar chemical is used to predict the toxicity of the

target chemical. This is justified by similarities in their physical-chemical properties, metabolic

pathways, and expected biological activity.

Similarities

Target Chemical:
Ethyl 2-Methylpentanoate

(Data Gap)

Predicted Toxicity Profile
for Target Chemical

Source Analog 1:
Ethyl 2-Methylbutyrate

Justification

Source Analog 2:
Butyl 2-Methylvalerate

Phys-Chem Properties Metabolic Pathways Chemical Structure

Click to download full resolution via product page

Figure 5: Logical relationship of the read-across approach.

Conclusion
Ethyl 2-methylpentanoate has a favorable toxicological profile for its use in research

applications, characterized by a lack of genotoxic potential and a high margin of safety for

repeated dose and reproductive toxicity based on read-across data. Its rapid in vivo hydrolysis

to endogenous or readily metabolized substances is a key determinant of its low toxicity. While

specific data on signaling pathway interactions are lacking, its primary metabolite, 2-

methylpentanoic acid, may plausibly interact with pathways common to other short-chain fatty

acids. Standard safe handling procedures for flammable liquids are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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